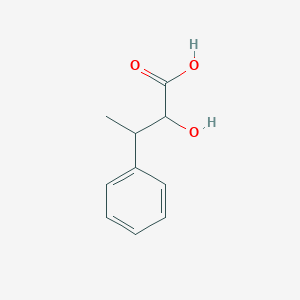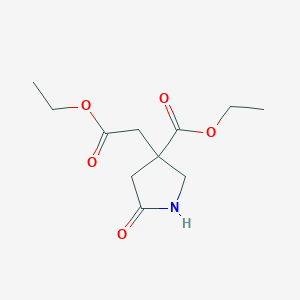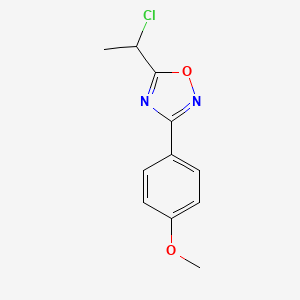
5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
説明
5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, commonly referred to as CE-MOX, is a heterocyclic compound that has been extensively studied for its wide range of applications in scientific research. CE-MOX has been used in a variety of disciplines, including organic chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of CE-MOX is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with electron-rich compounds to form a complex. The complex can then undergo a variety of reactions, depending on the nature of the electron-rich compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of CE-MOX have not been extensively studied. However, it has been suggested that the compound may have a role in the regulation of cell proliferation and differentiation. In addition, CE-MOX has been found to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The use of CE-MOX in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Furthermore, the compound can be used as a catalyst in the synthesis of a variety of compounds. However, the use of CE-MOX in laboratory experiments is not without its limitations. The compound is not soluble in water and can be difficult to dissolve in organic solvents. In addition, the compound is sensitive to heat and light and can decompose if exposed to either.
将来の方向性
There are a number of potential future directions for the use of CE-MOX. One potential area of research is the development of novel compounds utilizing the compound as a building block. In addition, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, the development of new synthetic methods utilizing CE-MOX could lead to the production of a variety of novel compounds.
科学的研究の応用
CE-MOX has been used in scientific research for a variety of applications. It has been used as a building block for the synthesis of other compounds, such as 5-methyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole, which is used in the synthesis of novel heterocyclic compounds. CE-MOX has also been used as a catalyst in the synthesis of polymers and inorganic compounds. In addition, CE-MOX has been used as a reagent in the synthesis of organic compounds, such as 1,2-dihydro-3-(4-methoxyphenyl)-1,2,4-oxadiazole, which is used in the synthesis of pharmaceuticals.
特性
IUPAC Name |
5-(1-chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXFYYQCQGACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




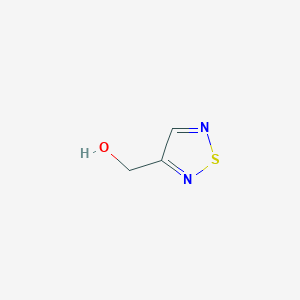
![N-[2-(chloromethyl)phenyl]acetamide](/img/structure/B3389054.png)
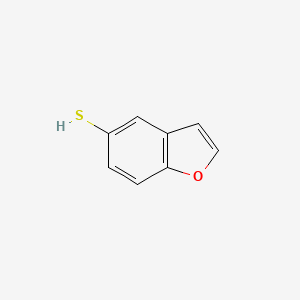

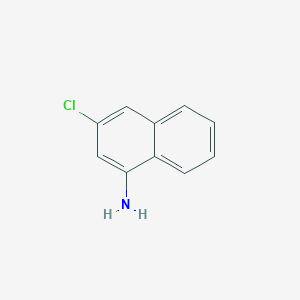
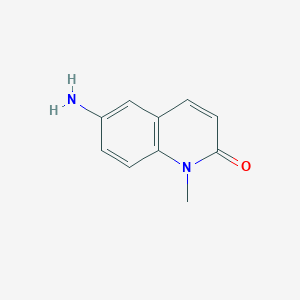

![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B3389093.png)
